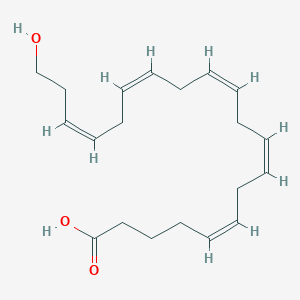

20-HEPE

Vue d'ensemble

Description

Il est formé par l'ω-oxydation de l'EPA par les ω-oxydases du cytochrome P450, y compris la CYP4F3B humaine . Ce composé a suscité un intérêt considérable en raison de ses activités biologiques et de ses applications thérapeutiques potentielles.

Mécanisme D'action

Target of Action

20-HEPE primarily targets the peroxisome proliferator-activated receptor α (PPARα) and the murine transient receptor potential vanilloid receptor 1 (mTRPV1) . PPARα is a key regulator of lipid metabolism and inflammation, while mTRPV1 is involved in pain perception and thermoregulation .

Mode of Action

This compound interacts with its targets by activating them. It activates PPARα in COS-7 cells expressing a luciferase reporter at a concentration of 10 μM . It also activates mTRPV1 in vitro .

Biochemical Pathways

This compound is formed via ω-oxidation of EPA by cytochrome P450 (CYP) ω-oxidases, including human CYP4F3B . This process is part of the larger Cytochrome P450 Pathways, which are involved in the metabolism of various substances in the body .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

The activation of PPARα by this compound can lead to changes in lipid metabolism and inflammation, potentially influencing various diseases such as atherosclerosis, obesity, and inflammatory disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and thus its bioavailability . .

Analyse Biochimique

Biochemical Properties

20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid interacts with several enzymes and proteins. It is formed by the ω-oxidation of EPA by cytochrome P450 (CYP) ω-oxidases, including human CYP4F3B . At a concentration of 10 μM, it activates peroxisome proliferator-activated receptor α (PPARα) in COS-7 cells expressing a luciferase reporter .

Cellular Effects

20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid has been shown to have effects on various types of cells and cellular processes. It influences cell function by activating PPARα in COS-7 cells

Molecular Mechanism

The molecular mechanism of action of 20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid involves its interaction with PPARα in COS-7 cells . It activates PPARα when used at a concentration of 10 μM

Metabolic Pathways

20-Hydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid is involved in the metabolic pathway of EPA, being formed via ω-oxidation of EPA by cytochrome P450 (CYP) ω-oxidases

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Cette réaction est catalysée par les enzymes du cytochrome P450, en particulier la CYP4F3B . Les conditions de réaction impliquent généralement l'utilisation d'un solvant approprié tel que le diméthylsulfoxyde (DMSO) ou l'éthanol, et la réaction est effectuée à pH et température physiologiques .

Méthodes de production industrielle

La production industrielle de l'acide 20-HEPE implique l'ω-oxydation à grande échelle de l'acide eicosapentaénoïque en utilisant des bioréacteurs équipés d'enzymes du cytochrome P450. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit. Le mélange réactionnel est ensuite soumis à des techniques de purification telles que la chromatographie pour isoler l'acide this compound .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 20-HEPE subit plusieurs types de réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire de l'acide this compound peut conduire à la formation de divers métabolites hydroxylés.

Réduction : Les réactions de réduction peuvent convertir l'acide this compound en formes moins oxydées.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe hydroxyle, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'acide this compound comprennent des oxydants tels que le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions douces pour préserver l'intégrité de la structure de l'acide gras polyinsaturé .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'acide this compound comprennent divers dérivés hydroxylés et réduits. Ces produits conservent l'activité biologique du composé parent et peuvent présenter des propriétés thérapeutiques supplémentaires .

Applications de la recherche scientifique

L'acide this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'acide this compound exerce ses effets en activant le récepteur alpha activé par les proliférateurs de peroxysomes (PPARα) et le récepteur vanilloïde transitoire du potentiel (TRPV1) . Ces récepteurs jouent un rôle crucial dans la régulation de l'inflammation, du métabolisme des lipides et de la perception de la douleur. L'activation de ces récepteurs par l'acide this compound conduit à la modulation de diverses voies cellulaires, ce qui entraîne ses effets thérapeutiques .

Applications De Recherche Scientifique

20-HEPE has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 20-hydroxy-5Z,8Z,11Z,14Z-eicosatétraénoïque (20-HETE) : Un métabolite de l'acide arachidonique ayant des activités biologiques similaires.

Acide 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaénoïque (22-HDoHE) : Un métabolite de l'acide docosahexaénoïque ayant des effets comparables sur l'activation du TRPV1.

Unicité de l'acide 20-HEPE

L'acide this compound est unique en raison de son activation spécifique du PPARα et du TRPV1, ce qui le distingue d'autres composés similaires. Sa capacité à moduler l'inflammation et le métabolisme des lipides en fait un candidat prometteur pour les applications thérapeutiques .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12-13,15,21H,2,5,8,11,14,16-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-,15-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMOWWAALQWWLJ-NUKMUHRASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CCC=CCC=CCC=CCC=CCCO)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)

![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)